
N-(5-chloro-2-methylphenyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)furan-3-carboxamide, also known as CMF, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry. It belongs to the class of furan carboxamides and has been extensively studied for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)furan-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer, this compound inhibits the activity of MMPs, which are involved in the breakdown of extracellular matrix and tumor invasion. It also induces apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway.
In inflammation, this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the activation of NF-kappa B. This leads to a reduction in the expression of genes involved in inflammation.
In neurological disorders, this compound exerts its neuroprotective effects by reducing oxidative stress-induced damage and increasing the survival of neurons. It also improves cognitive function and reduces anxiety-like behavior by modulating the levels of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, this compound inhibits the activity of MMPs, induces apoptosis, and inhibits tumor growth and metastasis. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation. In neurological disorders, this compound reduces oxidative stress-induced damage, increases the survival of neurons, and improves cognitive function and reduces anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-chloro-2-methylphenyl)furan-3-carboxamide in lab experiments include its synthetic accessibility, potent anticancer and anti-inflammatory effects, and neuroprotective properties. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
For the study of N-(5-chloro-2-methylphenyl)furan-3-carboxamide include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential as a therapeutic agent in other diseases such as cardiovascular and metabolic disorders. In addition, the mechanisms underlying the neuroprotective effects of this compound and its potential as a treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease warrant further investigation.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)furan-3-carboxamide involves the reaction of 5-chloro-2-methylphenylamine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography, and the structure is confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)furan-3-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has shown promising results as a potent inhibitor of tumor growth and metastasis. It exerts its anticancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and tumor invasion. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation, this compound has been studied for its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) by macrophages. This anti-inflammatory effect is mediated by the inhibition of nuclear factor-kappa B (NF-kappa B), a transcription factor that regulates the expression of genes involved in inflammation.
In neurological disorders, this compound has been studied for its potential as a neuroprotective agent. It has been shown to increase the survival of neurons and protect against oxidative stress-induced damage in vitro. In addition, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-2-3-10(13)6-11(8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQORDHIYLRFPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

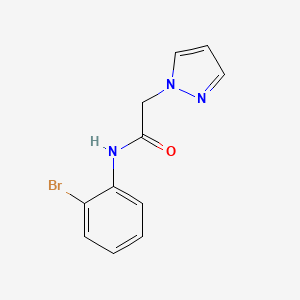
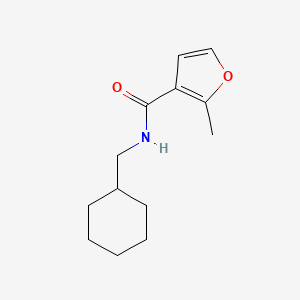
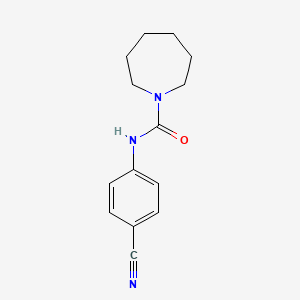
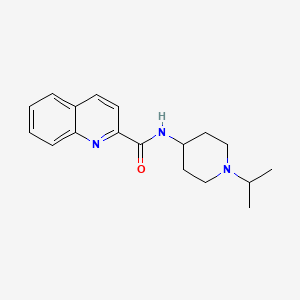
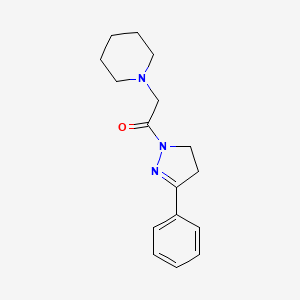

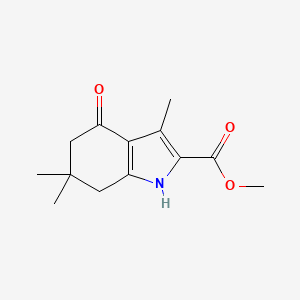
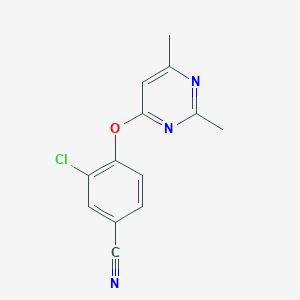

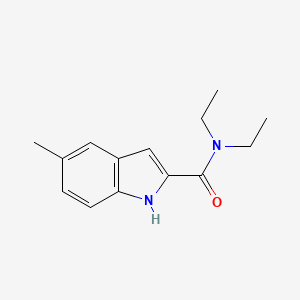
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
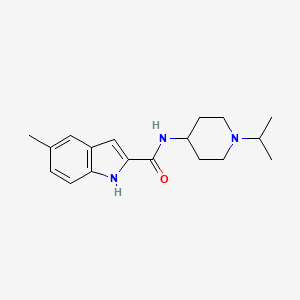
![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)